![molecular formula C16H13NO2 B4741191 1-benzyl-5-methyl-1H-indole-2,3-dione CAS No. 99448-75-6](/img/structure/B4741191.png)
1-benzyl-5-methyl-1H-indole-2,3-dione
Overview
Description
1-benzyl-5-methyl-1H-indole-2,3-dione, also known as BMD, is a chemical compound that has garnered significant attention in the scientific community due to its potential use in various applications. BMD is a heterocyclic compound that belongs to the indole family and has a molecular formula of C16H13NO2.
Mechanism of Action
The mechanism of action of 1-benzyl-5-methyl-1H-indole-2,3-dione is not well understood, but it is believed to involve the disruption of cellular signaling pathways. 1-benzyl-5-methyl-1H-indole-2,3-dione has been shown to inhibit the activity of certain enzymes and receptors, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
1-benzyl-5-methyl-1H-indole-2,3-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-benzyl-5-methyl-1H-indole-2,3-dione can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for use in cancer therapy. 1-benzyl-5-methyl-1H-indole-2,3-dione has also been shown to have anti-inflammatory properties, and it may be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-benzyl-5-methyl-1H-indole-2,3-dione is its high yield and purity, which makes it easy to work with in the lab. 1-benzyl-5-methyl-1H-indole-2,3-dione is also relatively stable, and it can be stored for long periods without degradation. However, 1-benzyl-5-methyl-1H-indole-2,3-dione is not very soluble in water, which can make it difficult to work with in certain applications.
Future Directions
There are many potential future directions for research on 1-benzyl-5-methyl-1H-indole-2,3-dione. One area of interest is in the development of new electronic devices based on 1-benzyl-5-methyl-1H-indole-2,3-dione. Researchers are also exploring the use of 1-benzyl-5-methyl-1H-indole-2,3-dione in biological imaging and cancer therapy. Additionally, there is interest in developing new synthetic methods for 1-benzyl-5-methyl-1H-indole-2,3-dione that are more efficient and environmentally friendly.
Scientific Research Applications
1-benzyl-5-methyl-1H-indole-2,3-dione has been studied extensively for its potential use in various scientific research applications. One of the most promising applications of 1-benzyl-5-methyl-1H-indole-2,3-dione is in the field of organic electronics. 1-benzyl-5-methyl-1H-indole-2,3-dione has been shown to exhibit excellent charge transport properties, making it an ideal candidate for use in organic field-effect transistors (OFETs) and other electronic devices.
In addition to its use in organic electronics, 1-benzyl-5-methyl-1H-indole-2,3-dione has also been studied for its potential use as a fluorescent probe in biological imaging. 1-benzyl-5-methyl-1H-indole-2,3-dione has been shown to have strong fluorescent properties, and its ability to selectively bind to certain biomolecules makes it an ideal candidate for use in imaging applications.
properties
IUPAC Name |
1-benzyl-5-methylindole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-7-8-14-13(9-11)15(18)16(19)17(14)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYHRKXFEWQHDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366959 | |
Record name | 1H-Indole-2,3-dione, 5-methyl-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-2,3-dione, 5-methyl-1-(phenylmethyl)- | |
CAS RN |
99448-75-6 | |
Record name | 1H-Indole-2,3-dione, 5-methyl-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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